molecular formula C11H14N2O B597390 5-Methylcotinine-d3 CAS No. 1217003-12-7

5-Methylcotinine-d3

Cat. No.: B597390
CAS No.: 1217003-12-7
M. Wt: 193.264
InChI Key: WHWUCUXJDGPSSV-BMSJAHLVSA-N
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Description

5-Methylcotinine-d3 is a deuterium-labeled analog of 5-Methylcotinine, a metabolite of nicotine. This compound is primarily used as an internal standard in various analytical applications, particularly in the quantification of nicotine and its metabolites in biological samples. The presence of deuterium atoms in the structure of this compound makes it a valuable tool in mass spectrometry, as it helps in distinguishing the compound from its non-labeled counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylcotinine-d3 typically involves the incorporation of deuterium atoms into the 5-Methylcotinine molecule. One common method is the catalytic hydrogenation of 5-Methylcotinine using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced catalytic systems to achieve high yields and purity of the final product. The reaction conditions are optimized to ensure the efficient incorporation of deuterium atoms while minimizing side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

5-Methylcotinine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of products with different functional groups.

Scientific Research Applications

5-Methylcotinine-d3 has several scientific research applications, including:

    Chemistry: It is used as an internal standard in mass spectrometry for the quantification of nicotine and its metabolites in various samples.

    Biology: The compound is used in studies related to nicotine metabolism and its effects on biological systems.

    Medicine: It is employed in clinical research to monitor nicotine exposure and its impact on health.

    Industry: this compound is used in the development of analytical methods for nicotine and its metabolites, ensuring accurate and reliable measurements.

Mechanism of Action

The mechanism of action of 5-Methylcotinine-d3 is primarily related to its role as an internal standard in analytical applications. The deuterium atoms in the compound provide a distinct mass difference compared to non-labeled 5-Methylcotinine, allowing for accurate quantification using mass spectrometry. This helps in distinguishing the compound from other similar molecules and ensures precise measurements in various analytical methods.

Comparison with Similar Compounds

Similar Compounds

    Cotinine-d3: Another deuterium-labeled analog of cotinine, used as an internal standard in nicotine analysis.

    Nicotine-d4: A deuterium-labeled analog of nicotine, used in similar analytical applications.

    Hydroxycotinine-d3: A deuterium-labeled analog of hydroxycotinine, used in studies related to nicotine metabolism.

Uniqueness

5-Methylcotinine-d3 is unique due to its specific structure and the presence of deuterium atoms at designated positions. This makes it particularly useful in distinguishing it from other nicotine metabolites in mass spectrometry. Its specific labeling pattern provides distinct advantages in analytical applications, ensuring accurate and reliable quantification of nicotine and its metabolites.

Properties

IUPAC Name

5-(5-methylpyridin-3-yl)-1-(trideuteriomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-5-9(7-12-6-8)10-3-4-11(14)13(10)2/h5-7,10H,3-4H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUCUXJDGPSSV-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(CCC1=O)C2=CN=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662099
Record name 1-(~2~H_3_)Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217003-12-7
Record name 1-(~2~H_3_)Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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